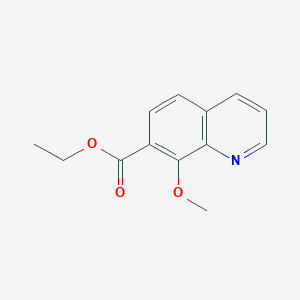
(E)-5-(p-Tolyl)-4-pentenoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-(p-Tolyl)-4-pentenoic Acid is an organic compound characterized by the presence of a tolyl group attached to a pentenoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(p-Tolyl)-4-pentenoic Acid typically involves the use of starting materials such as p-tolualdehyde and pentenoic acid derivatives. One common synthetic route includes the aldol condensation reaction between p-tolualdehyde and a suitable pentenoic acid derivative under basic conditions. The reaction is followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-5-(p-Tolyl)-4-pentenoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the pentenoic acid chain to a single bond, forming saturated derivatives.
Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated pentanoic acid derivatives.
Substitution: Formation of brominated or nitrated tolyl derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-5-(p-Tolyl)-4-pentenoic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-5-(p-Tolyl)-4-pentenoic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-4-Phenyl-3-butenoic Acid: Similar structure with a phenyl group instead of a tolyl group.
(E)-5-(p-Methoxyphenyl)-4-pentenoic Acid: Contains a methoxy group on the phenyl ring.
(E)-5-(p-Chlorophenyl)-4-pentenoic Acid: Contains a chlorine atom on the phenyl ring.
Uniqueness
(E)-5-(p-Tolyl)-4-pentenoic Acid is unique due to the presence of the tolyl group, which imparts specific chemical and physical properties
Eigenschaften
Molekularformel |
C12H14O2 |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
5-(4-methylphenyl)pent-4-enoic acid |
InChI |
InChI=1S/C12H14O2/c1-10-6-8-11(9-7-10)4-2-3-5-12(13)14/h2,4,6-9H,3,5H2,1H3,(H,13,14) |
InChI-Schlüssel |
LUSMXFAQJXUUFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Iodothieno[2,3-d]pyrimidine](/img/structure/B13663257.png)
![7-(Chloromethyl)benzo[d]oxazole](/img/structure/B13663266.png)
![2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13663278.png)


![1-Oxaspiro[5.6]dodecan-4-ol](/img/structure/B13663302.png)







![(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanol](/img/structure/B13663356.png)
